molecular formula C18H22N6O2 B14934722 N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide

N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide

Cat. No.: B14934722
M. Wt: 354.4 g/mol
InChI Key: OTADRRMFEIZATP-UHFFFAOYSA-N
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Description

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE is a complex organic compound featuring a combination of methoxy, tetraazolyl, phenyl, pyrrol, and hexanamide groups

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-6-pyrrol-1-ylhexanamide

InChI

InChI=1S/C18H22N6O2/c1-26-16-9-8-14(13-15(16)18-20-22-23-21-18)19-17(25)7-3-2-4-10-24-11-5-6-12-24/h5-6,8-9,11-13H,2-4,7,10H2,1H3,(H,19,25)(H,20,21,22,23)

InChI Key

OTADRRMFEIZATP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCCCN2C=CC=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the methoxy and tetraazolyl groups. The pyrrol group is then attached, and finally, the hexanamide chain is added under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance yield and efficiency. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The tetraazolyl group can be reduced under specific conditions to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and pyrrol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the tetraazolyl group may produce corresponding amines.

Scientific Research Applications

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-6-(1H-PYRROL-1-YL)HEXANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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